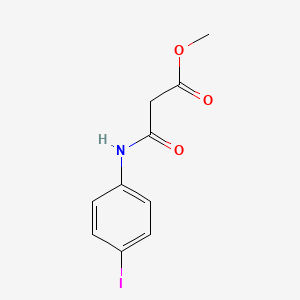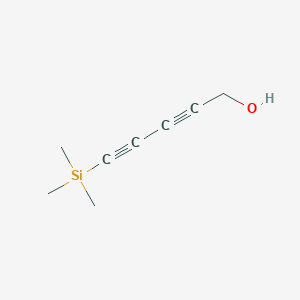
5-(Trimethylsilyl)-2,4-pentadiyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethylsilyl)-2,4-pentadiyn-1-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentadiyn-1-ol backbone. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol typically involves the reaction of a pentadiyn-1-ol precursor with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group serves as a protecting group, enabling selective reactions at other functional sites .
Biology and Medicine: The trimethylsilyl group can enhance the stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule .
Comparison with Similar Compounds
Tetrazoles: Tetrazoles are nitrogen-rich heterocycles with diverse biological activities.
Imidazoles: Imidazoles are another class of heterocycles with applications in medicine and industry.
Uniqueness: 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis .
Properties
CAS No. |
56053-89-5 |
|---|---|
Molecular Formula |
C8H12OSi |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
5-trimethylsilylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C8H12OSi/c1-10(2,3)8-6-4-5-7-9/h9H,7H2,1-3H3 |
InChI Key |
JXIXOEFDDNXOHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
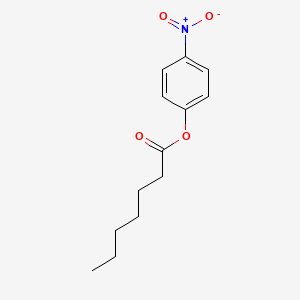
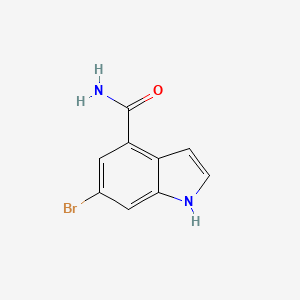
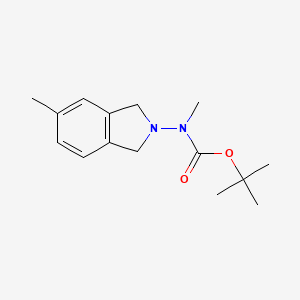
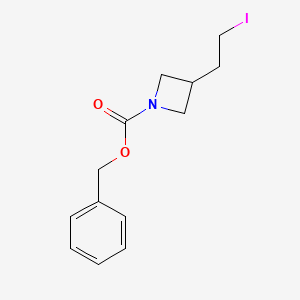
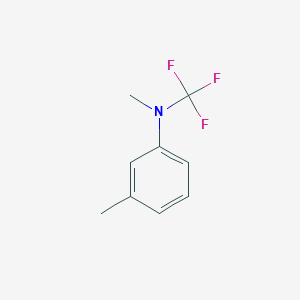
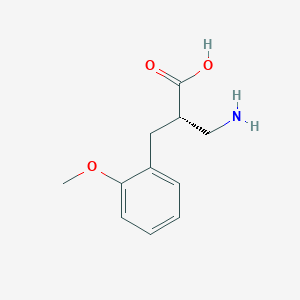
![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
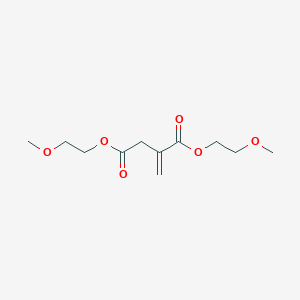

![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

